molecular formula C14H11N3O4 B285847 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide

Numéro de catalogue B285847
Poids moléculaire: 285.25 g/mol
Clé InChI: NVCGMWMNCPYAHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide, also known as DT-010, is a novel compound with potential therapeutic applications. It belongs to the class of azatricyclic compounds and has been synthesized using a unique method.

Applications De Recherche Scientifique

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-bacterial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mécanisme D'action

The mechanism of action of N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer, and inhibition of COX-2 has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been shown to have antioxidant activity and protect against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has also been shown to have low toxicity, making it a safe compound to work with. However, N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide. One potential area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to study its effects on inflammation and its potential use as an anti-inflammatory agent. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects in more detail.
Conclusion
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide is a novel compound with potential therapeutic applications. It has been synthesized using a unique method and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and have a range of biochemical and physiological effects. N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide, including further investigation of its anti-cancer and anti-inflammatory properties, as well as its mechanism of action.

Méthodes De Synthèse

N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide has been synthesized using a one-pot reaction method that involves the condensation of isonicotinamide and 2,4-pentanedione in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide in good yield and high purity. The synthesis method has been optimized to reduce the reaction time and increase the yield of the product.

Propriétés

Formule moléculaire

C14H11N3O4

Poids moléculaire

285.25 g/mol

Nom IUPAC

N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O4/c18-12(7-3-5-15-6-4-7)16-17-13(19)10-8-1-2-9(21-8)11(10)14(17)20/h1-6,8-11H,(H,16,18)

Clé InChI

NVCGMWMNCPYAHY-UHFFFAOYSA-N

SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

SMILES canonique

C1=CC2C3C(C1O2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.